

Spectroscopic Profile of 3-Bromophenanthrene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromophenanthrene

Cat. No.: B1266452

[Get Quote](#)

This technical guide provides a comprehensive overview of the key spectroscopic data for **3-bromophenanthrene**, a polycyclic aromatic hydrocarbon (PAH) of interest to researchers in environmental science, materials science, and drug development. Due to the limited availability of a complete, publicly accessible dataset for **3-bromophenanthrene**, this guide combines theoretical predictions, data from closely related isomers, and established analytical methodologies to offer a valuable resource for its characterization.

Molecular and Physical Properties

3-Bromophenanthrene is a solid aromatic compound with the chemical formula C₁₄H₉Br. Its structure consists of a phenanthrene backbone with a bromine atom substituted at the 3-position.

Property	Value
Chemical Formula	C ₁₄ H ₉ Br
Molecular Weight	257.13 g/mol
Physical Form	Solid
Melting Point	81-86 °C

UV-Vis Spectroscopy

The ultraviolet-visible (UV-Vis) spectrum of a conjugated aromatic molecule like **3-bromophenanthrene** is characterized by absorptions arising from $\pi \rightarrow \pi^*$ electronic transitions.^[1] The extended π -system of the phenanthrene core gives rise to a series of absorption bands.

Representative Data (9-Bromophenanthrene):

While a specific UV-Vis spectrum for **3-bromophenanthrene** is not readily available, the spectrum of its isomer, 9-bromophenanthrene, provides a close approximation of the expected absorption profile. The NIST WebBook provides a UV/Visible spectrum for 9-bromophenanthrene.^[2] Aromatic compounds typically exhibit multiple absorption bands, with the positions and intensities of these bands being sensitive to the substitution pattern on the aromatic rings.^[3] For phenanthrene itself, absorption bands are observed around 252 nm, with a molar absorptivity (ϵ) of approximately $69,200 \text{ M}^{-1}\text{cm}^{-1}$ in cyclohexane.

Expected Absorption Characteristics for **3-Bromophenanthrene**:

Based on the principles of UV-Vis spectroscopy for aromatic compounds, **3-bromophenanthrene** is expected to exhibit a complex spectrum with several strong absorption bands in the UV region, likely between 200 and 400 nm.^[4] The bromine substituent may cause a slight bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to unsubstituted phenanthrene.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of **3-bromophenanthrene** will be dominated by vibrations of the aromatic ring and the carbon-bromine bond.

Predicted Characteristic IR Absorption Bands:

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
3100 - 3000	Aromatic C-H stretch	Medium to Weak
1600 - 1585	Aromatic C=C ring stretch	Medium
1500 - 1400	Aromatic C=C ring stretch	Medium
860 - 680	Aromatic C-H out-of-plane bend	Strong
~1000	C-Br stretch	Medium to Strong

This table is based on established characteristic IR absorption frequencies for aromatic compounds and alkyl halides.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation. For **3-bromophenanthrene**, electron ionization (EI) is a common technique.

Expected Mass Spectrometric Data:

m/z Value	Interpretation
257/259	Molecular ion peak ([M] ⁺ and [M+2] ⁺)
178	Loss of Br ([M-Br] ⁺)
176	Loss of HBr ([M-HBr] ⁺)

The molecular ion peak is expected to appear as a doublet with a characteristic ~1:1 intensity ratio, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[\[8\]](#) The primary fragmentation pathway for aromatic halides often involves the loss of the halogen atom.[\[9\]](#) Further fragmentation of the phenanthrene ring structure is also possible.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of solid aromatic compounds like **3-bromophenanthrene**.

UV-Vis Spectroscopy

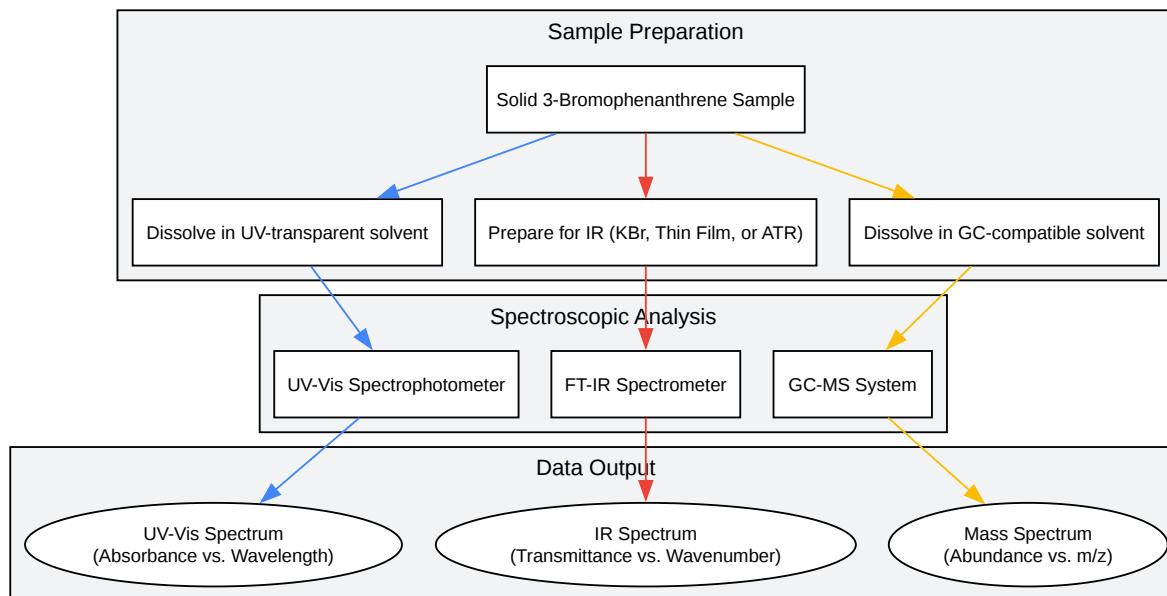
- Sample Preparation: A dilute solution of **3-bromophenanthrene** is prepared in a UV-transparent solvent, such as ethanol, cyclohexane, or acetonitrile. The concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1 AU).
- Instrument Setup: A dual-beam UV-Vis spectrophotometer is calibrated using a reference cuvette containing the pure solvent.
- Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately 200-400 nm.[4]

FT-IR Spectroscopy (Solid Sample)

Several methods can be employed for the FT-IR analysis of solid samples:[10][11]

- KBr Pellet Method:
 - A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[12]
 - The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[12]
 - The KBr pellet is placed in the sample holder of the FT-IR instrument for analysis.[12]
- Thin Solid Film Method:
 - Approximately 50 mg of the solid is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[13]
 - A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).[13]
 - The solvent is allowed to evaporate, leaving a thin film of the solid on the plate, which is then analyzed.[13]

- Attenuated Total Reflectance (ATR) Method:
 - The ATR crystal is cleaned thoroughly.
 - A small amount of the solid sample is placed directly onto the ATR crystal.
 - Pressure is applied to ensure good contact between the sample and the crystal.[12]
 - The FT-IR spectrum is then recorded.


Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile organic compounds like PAHs.

- Sample Preparation: The solid sample is dissolved in a suitable solvent (e.g., acetonitrile or dichloromethane) to a known concentration.[14]
- GC Separation: A small volume of the sample solution is injected into the gas chromatograph, which is equipped with a capillary column suitable for PAH separation (e.g., a DB-5ms column).[15] The oven temperature is programmed to ramp up to ensure the separation of different components.
- Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source, where they are typically ionized by electron impact (EI).
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The detector records the abundance of each ion, generating a mass spectrum.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a solid aromatic compound like **3-bromophenanthrene**.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the spectroscopic analysis of **3-Bromophenanthrene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 2. Phenanthrene, 9-bromo- [webbook.nist.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 11. jascoinc.com [jascoinc.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. Rapid Screening of 22 Polycyclic Aromatic Hydrocarbons Residues in Vegetable Oils by Gas Chromatography-Electrostatic Field Orbitrap High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromophenanthrene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1266452#spectroscopic-data-for-3-bromophenanthrene-uv-vis-ir-mass\]](https://www.benchchem.com/product/b1266452#spectroscopic-data-for-3-bromophenanthrene-uv-vis-ir-mass)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com